2,3-Difluorobenzylzinc bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Difluorobenzylzinc bromide is a chemical compound with the molecular formula C7H5BrF2Zn . It is typically in liquid form .

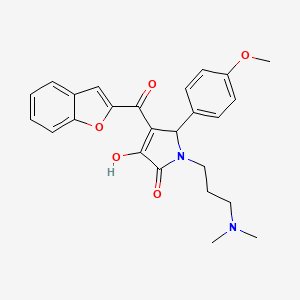

Molecular Structure Analysis

The molecular structure of 2,3-Difluorobenzylzinc bromide consists of a benzyl group (a benzene ring attached to a CH2 group) where two of the hydrogen atoms on the benzene ring have been replaced by fluorine atoms. This benzyl group is then attached to a zinc bromide group .Physical And Chemical Properties Analysis

2,3-Difluorobenzylzinc bromide is a liquid at room temperature . It has a molecular weight of 272.41 .科学的研究の応用

Synthesis and Characterization

2,3-Difluorobenzylzinc bromide is utilized in the synthesis of novel compounds with potential applications in medicinal chemistry. For example, it has been employed in the preparation of 2,9-bis(2,3-difluorobenzyl)-β-carbolineum bromide, demonstrating significant anticancer activity. This compound was synthesized through decarboxylation of ethyl β-carboline-3-carboxylate with 2,3-difluorobenzyl bromide, indicating the versatility of 2,3-difluorobenzylzinc bromide in facilitating the synthesis of complex molecules with biological relevance (Mohideen et al., 2019).

Reactivity and Stability

The reactivity of difluorocarbene with benzyl and alkylzinc halides has been studied, revealing the formation of fluorinated organozinc species. This research underscores the potential of 2,3-difluorobenzylzinc bromide in generating α-difluorinated organozinc reagents. These reagents exhibit reasonable stability in solution and can be reacted with external electrophiles to afford compounds containing the CF2 fragment, showcasing the compound's utility in fluorine chemistry (Levin et al., 2013).

Cross-Coupling Reactions

2,3-Difluorobenzylzinc bromide is significant in cross-coupling reactions, as demonstrated by its utilization in room-temperature Negishi cross-coupling processes. This approach enables the coupling of unactivated alkyl bromides with alkylzinc reagents, facilitated by a Pd/N-heterocyclic carbene catalyst. The process highlights the effectiveness of 2,3-difluorobenzylzinc bromide in forming carbon-carbon bonds under mild conditions, which is crucial for synthesizing complex organic molecules (Hadei et al., 2005).

Safety And Hazards

特性

IUPAC Name |

bromozinc(1+);1,2-difluoro-3-methanidylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2.BrH.Zn/c1-5-3-2-4-6(8)7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNIOKYFZMKACR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C(=CC=C1)F)F.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluorobenzylzinc bromide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Dimethylamino)methyl]-3-methylbutanoic acid;hydrochloride](/img/structure/B2723309.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2723313.png)

![N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2723314.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2723320.png)

![2-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2723321.png)